molecular formula C46H36N6 B14254496 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine] CAS No. 266349-84-2

2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine]

Cat. No.: B14254496
CAS No.: 266349-84-2
M. Wt: 672.8 g/mol
InChI Key: CTCNSHNMUOAOFU-UHFFFAOYSA-N
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Description

4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core substituted with triazine rings, which are further substituted with methylphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the triazine rings, followed by the introduction of the biphenyl core. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the triazine rings or the biphenyl core.

    Substitution: The methylphenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism by which 4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The triazine rings and biphenyl core can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the context of its application, whether in catalysis, biological systems, or material science.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(phenyl isocyanate): Known for its use in polyurethane production.

    4,4’-Dimethylbenzophenone: Used in photoinitiators and UV absorbers.

    4,4’-Bis(diethylamino)benzophenone: Employed in dye and pigment industries.

Uniqueness

What sets 4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl apart is its combination of triazine and biphenyl structures, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.

Properties

CAS No.

266349-84-2

Molecular Formula

C46H36N6

Molecular Weight

672.8 g/mol

IUPAC Name

2-[4-[4-[4,6-bis(4-methylphenyl)-1,3,5-triazin-2-yl]phenyl]phenyl]-4,6-bis(4-methylphenyl)-1,3,5-triazine

InChI

InChI=1S/C46H36N6/c1-29-5-13-35(14-6-29)41-47-42(36-15-7-30(2)8-16-36)50-45(49-41)39-25-21-33(22-26-39)34-23-27-40(28-24-34)46-51-43(37-17-9-31(3)10-18-37)48-44(52-46)38-19-11-32(4)12-20-38/h5-28H,1-4H3

InChI Key

CTCNSHNMUOAOFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C

Origin of Product

United States

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